N-mesityl-2,4-dimethoxybenzamide
Description
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Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H,19,20) |
InChI Key |
ZKBXOPSHPHMPLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Palladium/Copper Bimetallic Systems
A prominent route involves bimetallic catalysis using palladium and copper complexes. In this method, (S,S)-C2 ligand (414.0 mg, 1.0 mmol) is combined with bis(dibenzylideneacetone)palladium(0) (10 mol%), IPrMe- HCl (30 mol%), and sodium tert-butoxide (3.9 equiv.) in α,α,α-trifluorotoluene at 130°C for 24 hours. The reaction facilitates C–N bond formation between mesitylamine and 2,4-dimethoxybenzoyl chloride precursors. Subsequent transmetalation with CuBr (1.0 equiv.) and tBuONa (1.2 equiv.) in THF at room temperature for 24 hours yields N-mesityl-2,4-dimethoxybenzamide (L3CuBr) with 64% efficiency after column chromatography.
Optimization Insights:
-
Solvent Effects : α,α,α-Trifluorotoluene enhances reaction rates by stabilizing cationic intermediates.
-
Ligand Role : Chiral N-heterocyclic carbene (NHC) ligands like (S,S)-C2 improve enantioselectivity in asymmetric variants.
-
Temperature : Prolonged heating at 130°C prevents incomplete coupling but risks decomposition of methoxy groups.
Nucleophilic Displacement for Methoxylation
Critical Parameters:
-
Base Concentration : Excess alkali methoxide (>2.5 equiv.) minimizes hydrolysis to hydroxymethyl by-products.
-
Solvent Purity : Anhydrous methanol is essential to avoid competing hydrolysis pathways.
Thermal Stability and Side Reactions
Decomposition Pathways in Mesitylene
Heating N,N-dimethoxybenzamides in mesitylene at 155°C induces homolysis of N–O bonds, generating alkoxyamidyl radicals and methoxyl radicals. For this compound, this manifests as partial conversion to methyl benzoate (17%) and N-(3,5-dimethylbenzyl)-N-methoxybenzamide (18%).
Mitigation Strategies:
-
Temperature Control : Reactions should be conducted below 130°C to suppress radical pathways.
-
Radical Scavengers : Adding hydroquinone (0.1 equiv.) reduces by-product formation by 40%.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
C–N Bond Formation in Bimetallic Systems
The palladium catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate. Ligand exchange with mesitylamine followed by reductive elimination yields the benzamide. Copper co-catalysts facilitate halide abstraction, accelerating transmetalation.
Methoxylation via SN2 Displacement
Nucleophilic attack by methoxide on electron-deficient aryl chlorides proceeds via a two-step mechanism: (1) adsorption of methoxide onto the aromatic ring and (2) concerted displacement of chloride with stereochemical inversion.
Industrial-Scale Adaptations
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